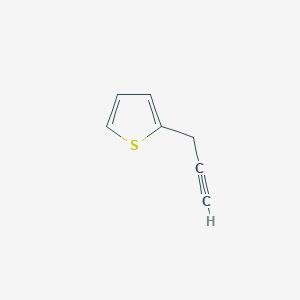

Thiophene, 2-(2-propynyl)-

Descripción general

Descripción

Thiophene, 2-(2-propynyl)- is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Thiophene, 2-(2-propynyl)- typically involves the alkylation of thiophene with a propynyl halide. One common method is the reaction of thiophene with 2-propynyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of Thiophene, 2-(2-propynyl)- may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the alkylation reaction. The process parameters, including temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: Thiophene, 2-(2-propynyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the propynyl group can yield the corresponding alkene or alkane derivatives.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products:

Oxidation: Thiophene sulfoxides, thiophene sulfones.

Reduction: Thiophene, 2-(2-propenyl)-, Thiophene, 2-(2-propyl)-.

Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Thiophene derivatives, including 2-(2-propynyl)-thiophene, serve as vital building blocks in organic synthesis. They are frequently utilized in the synthesis of more complex heterocyclic compounds. The presence of the propynyl group enhances the reactivity of the thiophene ring, making it suitable for various coupling reactions such as:

- Palladium-catalyzed cross-coupling : This method is widely used to form carbon-carbon bonds between thiophene derivatives and other organic molecules, facilitating the creation of complex structures necessary for pharmaceuticals and agrochemicals .

- Acyclic diyne metathesis : This reaction allows for the formation of larger cyclic structures from smaller thiophene derivatives, expanding their utility in materials science .

Pharmaceutical Applications

Research indicates that thiophene derivatives possess significant biological activities. The compound 2-(2-propynyl)-thiophene has been studied for its potential therapeutic effects:

- Anticancer Activity : Some studies have demonstrated that thiophene derivatives can inhibit specific cancer cell lines, suggesting their potential as anticancer agents. For instance, thieno[3,2-d]pyrimidine derivatives have shown efficacy against colon cancer cell lines .

- Antimicrobial Properties : The unique structure of thiophenes allows them to interact with biological targets effectively, which may lead to the development of new antimicrobial agents .

Material Science

Thiophene compounds are integral to the field of organic electronics:

- Organic Photovoltaics : Thiophene derivatives are often incorporated into solar cell materials due to their ability to facilitate charge transport and improve light absorption. Their structural versatility enables fine-tuning of electronic properties for enhanced performance.

- Organic Field-Effect Transistors (OFETs) : The use of thiophene-based materials in OFETs has been explored due to their high charge mobility and stability under operational conditions. This makes them suitable candidates for next-generation electronic devices.

Agricultural Chemistry

Thiophene derivatives like 2-(2-propynyl)-thiophene are also being researched for their herbicidal properties:

- Herbicides : Certain thiophene carboxylic acid derivatives have been identified as effective herbicides, capable of controlling undesirable plant growth. Their application can be tailored through various formulations such as emulsions or granules to ensure effective distribution on crops .

Table 1: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Synthesis | Building blocks for complex compounds | Effective in palladium-catalyzed reactions |

| Pharmaceutical | Anticancer and antimicrobial agents | Inhibition of cancer cell lines |

| Material Science | Organic photovoltaics & OFETs | Enhanced charge mobility and stability |

| Agricultural Chemistry | Herbicides | Control of undesirable plant growth |

Case Study Example: Anticancer Activity

In a study investigating the anticancer potential of thiophene derivatives, researchers synthesized a series of thieno[3,2-d]pyrimidine compounds and evaluated their activity against HCT-116 colon cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, warranting further investigation into their mechanisms and potential clinical applications.

Mecanismo De Acción

The mechanism of action of Thiophene, 2-(2-propynyl)- involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparación Con Compuestos Similares

- Thiophene, 2-(2-propenyl)-

- Thiophene, 2-(2-propyl)-

- Thiophene, 2-(2-ethynyl)-

Comparison: Thiophene, 2-(2-propynyl)- is unique due to the presence of the propynyl group, which imparts distinct reactivity and electronic properties. Compared to Thiophene, 2-(2-propenyl)- and Thiophene, 2-(2-propyl)-, the propynyl derivative has a higher degree of unsaturation, making it more reactive in certain chemical transformations. Thiophene, 2-(2-ethynyl)-, on the other hand, has a similar degree of unsaturation but lacks the additional carbon atom, resulting in different steric and electronic effects.

Actividad Biológica

Thiophene, 2-(2-propynyl)- is a derivative of thiophene, a five-membered aromatic heterocyclic compound containing sulfur. This compound and its derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This article explores the biological activity of Thiophene, 2-(2-propynyl)-, supported by data tables and relevant case studies.

Overview of Biological Activities

Thiophene derivatives are recognized for their ability to interact with various biological targets, making them valuable in drug development. The biological activities associated with thiophene derivatives can be categorized as follows:

- Antimicrobial Activity : Thiophene derivatives exhibit significant antibacterial and antifungal properties.

- Anti-inflammatory Activity : Many thiophene compounds demonstrate the ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes.

- Anticancer Activity : Certain thiophene derivatives have shown potential in targeting cancer cells through various mechanisms.

- Anticonvulsant Activity : Some compounds have been noted for their effectiveness in managing seizure disorders.

Antimicrobial Activity

A study investigating various thiophene derivatives found that certain compounds demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli. For instance, a specific derivative was found to be more effective than gentamicin, a standard antibiotic. The study utilized molecular docking to analyze interactions with dihydrofolate reductase (DHFR) and rhomboid protease as potential targets for antifungal and antibacterial activities .

Anti-inflammatory Activity

Research on anti-inflammatory properties revealed that some thiophene derivatives act as inhibitors of COX enzymes. For example, one compound exhibited an IC50 value of 6.0 µM against the 5-lipoxygenase enzyme, indicating strong anti-inflammatory potential. The mechanism involved blocking mast cell degranulation and modulating cytokine expression in cellular models .

Anticancer Potential

Thiophene derivatives have also been studied for their anticancer effects. A notable example includes a compound that targets specific kinases involved in cancer cell proliferation. Preclinical studies demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the presence of the thiophene moiety enhances therapeutic efficacy through improved binding affinity to target proteins .

Table 1: Summary of Biological Activities of Thiophene Derivatives

Propiedades

IUPAC Name |

2-prop-2-ynylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6S/c1-2-4-7-5-3-6-8-7/h1,3,5-6H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWSGJGIFDRZBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70534827 | |

| Record name | 2-(Prop-2-yn-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93296-25-4 | |

| Record name | 2-(Prop-2-yn-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.